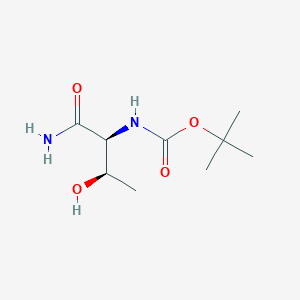![molecular formula C12H12N4 B11888304 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with two methyl groups at positions 1 and 8, and an amine group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable catalyst. For example, heating a mixture of these reactants in ethylene glycol for two hours can yield the desired compound .
Another approach involves the use of Friedländer condensation, where an anthranilic acid derivative reacts with a suitable ketone or aldehyde under acidic or basic conditions to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.
Applications De Recherche Scientifique
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacologically active agent, with applications in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Chemical Biology: It can be used as a fluorescent probe for studying biological processes and interactions due to its photophysical properties.
Materials Science: The compound can be incorporated into materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: The parent compound without the methyl and amine substitutions.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine: A similar compound with different substitution patterns.
Quinolinyl-pyrazoles: Compounds with a similar core structure but different functional groups.
Uniqueness
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of the methyl groups and the amine group can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C12H12N4 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
1,8-dimethylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4/c1-7-4-3-5-8-6-9-11(13)15-16(2)12(9)14-10(7)8/h3-6H,1-2H3,(H2,13,15) |
Clé InChI |
QDHCFLHFODTZFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)





![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)

![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)


![4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11888277.png)
![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
